molecular formula C13H8BrNS B034361 2-(4-Bromophenyl)benzothiazole CAS No. 19654-19-4

2-(4-Bromophenyl)benzothiazole

Cat. No. B034361
CAS RN: 19654-19-4
M. Wt: 290.18 g/mol
InChI Key: FQIRBKKYMJKENC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)benzothiazole is a derivative of benzothiazole, a bicyclic structure consisting of a benzene ring fused to a thiazole. Benzothiazoles are known for their broad spectrum of biological and chemical properties, making them a significant focus in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-(4-Bromophenyl)benzothiazole, often involves conventional multistep processes as well as one-pot, atom-economy procedures that align with green chemistry principles. These methods leverage the easy functionalization of the benzothiazole moiety to introduce various substituents, enhancing the compound's reactivity and utility in organic synthesis (Zhilitskaya et al., 2021).

Molecular Structure Analysis

Benzothiazole and its derivatives, including 2-(4-Bromophenyl)benzothiazole, exhibit a fascinating variability in their chemical structures and properties. The structural analysis of these compounds reveals their potential in forming complex compounds and their diverse reactivity patterns, which are crucial for their pharmacological applications (Boča et al., 2011).

Chemical Reactions and Properties

Benzothiazoles participate in a variety of chemical reactions, owing to the active sites present on the molecule. These include nucleophilic substitution reactions at the bromophenyl moiety and electrophilic aromatic substitution at the benzothiazole ring. The presence of a bromine atom in 2-(4-Bromophenyl)benzothiazole makes it a precursor for further functionalization through cross-coupling reactions, enhancing its applicability in the synthesis of more complex molecules (Vessally et al., 2018).

Physical Properties Analysis

The physical properties of benzothiazole derivatives are influenced by their molecular structure. Factors such as melting point, boiling point, and solubility are determined by the nature and position of substituents on the benzothiazole ring. The bromophenyl group in 2-(4-Bromophenyl)benzothiazole contributes to its characteristic physical properties, which are essential for its handling and use in various applications.

Chemical Properties Analysis

2-(4-Bromophenyl)benzothiazole exhibits a range of chemical properties, including its reactivity towards nucleophiles and electrophiles, stability under different conditions, and its ability to form metal complexes. These properties are crucial for its biological activity and its utility as an intermediate in organic synthesis and drug discovery (Elgemeie et al., 2020).

Scientific Research Applications

  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Antitumor Activity

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized for their potential antitumor activity .
    • Methods : The synthesis of 2- (4-methoxyphenyl)benzo [d]thiazole was achieved by cyclizing 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .
    • Results : 2- (4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .
  • Antimicrobial Properties

    • Field : Microbiology
    • Application : Derivatives of the title compound have been investigated for their antimicrobial properties .
    • Methods : The antimicrobial properties were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using serial plate dilution method .
    • Results : The results of this study are not provided in the search results .
  • Fluorescent Pigment Dyeing Substrates

    • Field : Industrial Chemistry
    • Application : 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .
    • Methods : The specific methods of application or experimental procedures are not provided in the search results .
    • Results : The results of this study are not provided in the search results .
  • Bacterial Detection

    • Field : Microbiology
    • Application : 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives are used in bacterial detection .
    • Methods : The specific methods of application or experimental procedures are not provided in the search results .
    • Results : The results of this study are not provided in the search results .
  • DNG Gyrase Inhibitors

    • Field : Medicinal Chemistry
    • Application : 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as DNG gyrase inhibitors .
    • Methods : The specific methods of application or experimental procedures are not provided in the search results .
    • Results : The results of this study are not provided in the search results .
  • Anti-Inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives are used as anti-inflammatory agents .
    • Methods : The specific methods of application or experimental procedures are not provided in the search results .
    • Results : The results of this study are not provided in the search results .
  • Enzyme Inhibitors

    • Field : Biochemistry
    • Application : Benzothiazole derivatives act as enzyme inhibitors .
    • Methods : The specific methods of application or experimental procedures are not provided in the search results .
    • Results : The results of this study are not provided in the search results .
  • Electroluminescent Devices

    • Field : Electronics
    • Application : Benzothiazole derivatives are used in electroluminescent devices .
    • Methods : The specific methods of application or experimental procedures are not provided in the search results .
    • Results : The results of this study are not provided in the search results .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRBKKYMJKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368073
Record name 2-(4-Bromophenyl)benzothiazole
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Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)benzothiazole

CAS RN

19654-19-4
Record name 2-(4-Bromophenyl)benzothiazole
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Record name 2-(4-Bromophenyl)benzothiazole
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Record name 19654-19-4
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzoyl chloride (3.0 g, 24 mmol), 2-aminobenzenethiol (4.44 g, 24 mmol) and TMSCl (6.52 g, 60 mmol) in DMF (45 mL) was heated at about 90° C. overnight under argon. The mixture was poured into ice (300 g), and the whole was sonicated for about 20 min and yellow precipitate formed. After filtration, the solid were collected and dissolved in dichloromethane, then washed with aqueous NaHCO3 (150 mL), water (150 mL) and brine (100 mL). The organic phase was dried over Na2SO4, loaded on silica gel, and purified by flash chromatography (hexanes/ethyl acetate 20:1). The fraction one was collected and concentrated and white solid (16) was obtained (2.89 g, 42% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
6.52 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

A solution of 15.0 g of 4-bromobenzoic acid (74 mmol) and 13.9 g of 2-aminothiophenol (110 mmol) in 250 mL of dry toluene was heated to 45° C. and 10.1 mL of phosphorus trichloride (110 mmol) was slowly added to the reaction mixture via syringe. The mixture was allowed to reflux for 4 h. The reaction mixture was cooled to room temperature, filtered and the filtrate was concentrated under reduced pressure to afford a yellow solid. The solid was slowly added to 500 mL of saturated aq. NaHCO3 and the aqueous solution was extracted with 2×200 mL of ethyl acetate. The combined organic solutions were washed with water (3x), dried over sodium sulfate and concentrated to dryness. The crude product was purified by column chromatography to afford 6.0 g of 2-(4-bromophenyl)benzothiazole.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-aminothiophenol 9.01 g (72 mmole), 4-bromobenzaldehyde 16 g (87 mmole), and 2.8 g of PTSA (14 mmole) was stirred in 150 ml of Toluene, the reaction mixture was then heated to reflux for 16 hours, after cooling, the reaction mixture was extracted with water, and then the organic layer was evaporated to dry, the residue was then recrystallized with acetone to get 13.43 g of product (yield=64.3%).
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
64.3%

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